molecular formula C14H16IN3O2S2 B6165552 2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide CAS No. 38586-42-4

2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide

Cat. No.: B6165552
CAS No.: 38586-42-4
M. Wt: 449.3 g/mol
InChI Key: FKHXPKFYKOQQJX-UHFFFAOYSA-M
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Description

2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of thiazolium salts, which are characterized by the presence of a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure includes an ethyl group, a nitro group, and a benzothiazolium moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of thiazole with ethyl iodide under controlled conditions to form 3-ethyl-2-thiazolinidylidene. This intermediate is then reacted with 3-methyl-6-nitrobenzothiazole in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methyl-2-thiazolinium iodide
  • 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-thiazolinium iodide
  • Thiazolium, 3-methyl-, iodide

Uniqueness

2-((3-ethyl-2-thiazolinidylidene)methyl)-3-methyl-6-nitrobenzothiazolium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38586-42-4

Molecular Formula

C14H16IN3O2S2

Molecular Weight

449.3 g/mol

IUPAC Name

2-[(3-ethyl-1,3-thiazolidin-2-ylidene)methyl]-3-methyl-6-nitro-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C14H16N3O2S2.HI/c1-3-16-6-7-20-14(16)9-13-15(2)11-5-4-10(17(18)19)8-12(11)21-13;/h4-5,8-9H,3,6-7H2,1-2H3;1H/q+1;/p-1

InChI Key

FKHXPKFYKOQQJX-UHFFFAOYSA-M

Isomeric SMILES

CCN\1CCS/C1=C\C2=[N+](C3=C(S2)C=C(C=C3)[N+](=O)[O-])C.[I-]

Canonical SMILES

CCN1CCSC1=CC2=[N+](C3=C(S2)C=C(C=C3)[N+](=O)[O-])C.[I-]

Purity

98

Origin of Product

United States

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